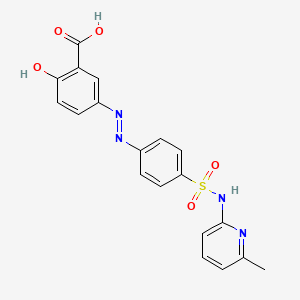

6-Methyl Sulfasalazine

Overview

Description

6-Methyl Sulfasalazine is a compound with the molecular formula C19H16N4O5S . It contains a total of 47 bonds, including 31 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 7 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic ketone .

Synthesis Analysis

The synthesis of sulfasalazine involves a reaction between a compound represented by a formula I or a salt thereof and a compound represented by a formula II or a salt thereof . The reaction does not require strict control of the reaction temperature and avoids the production of unstable diazonium salt, thereby avoiding the production of byproducts . The product sulfasalazine can be directly precipitated through simple treatment, and the yield of the reaction is high, achieving more than 90% .Molecular Structure Analysis

The crystal structural analysis reveals that two sulfasalazine molecules or anions arrange in a head-to-head fashion involving their pyridyl, amide, and sulfonyl groups in an R22 (7): R22 (8): R22 (7) motif . This is the key structural unit appearing in both sulfasalazine imide polymorph and all six multicomponent crystals .Chemical Reactions Analysis

Sulfonamides, such as sulfasalazine, can cause hypersensitivity reactions mediated by IgE or T cells . Sulfasalazine may cause hypersensitivity in the form of uveitis, skin rash, Stevens-Johnson syndrome (SJS)/toxic epidermal necrolysis (TEN), parotitis, angioedema, drug reaction with eosinophilia and systemic symptoms (DRESS), and pruritus .Physical And Chemical Properties Analysis

In the solid state, two tautomers of sulfasalazine are known: an amide tautomer (triclinic polymorph) and an imide tautomer (monoclinic polymorph) . Sulfasalazine exists in the amide form in all unsolvated multicomponent crystals obtained in this work and adopts the imide tautomer in the solvated cocrystals and salt .Scientific Research Applications

Anti-Inflammatory Applications

“6-Methyl Sulfasalazine” is a derivative of Sulfasalazine (SAS), which is an anti-inflammatory drug . It has been used for treating various inflammatory diseases, particularly those related to the gastrointestinal tract .

Treatment of Brain-Related Diseases

Sulfasalazine, the parent compound of “6-Methyl Sulfasalazine”, has shown beneficial effects in brain-related diseases . It inhibits the cysteine/glutamate antiporter system xc- (SXC), which has been linked to several neurological conditions .

Pharmacokinetics and Metabolite Identification

Studies have been conducted to investigate the pharmacokinetics and metabolite identification of Sulfasalazine in the brain . This research could potentially apply to “6-Methyl Sulfasalazine” as well, providing valuable information about how the compound is metabolized and distributed in the body .

Anti-Oxidant Properties

Sulfasalazine has been found to have anti-oxidant properties . This suggests that “6-Methyl Sulfasalazine” might also possess similar properties, making it potentially useful in conditions where oxidative stress plays a role .

Anti-Bacterial and Anti-Fungal Applications

Research indicates that Sulfasalazine has anti-bacterial and anti-fungal properties . This suggests that “6-Methyl Sulfasalazine” could potentially be used in the treatment of various bacterial and fungal infections .

Anti-Cancer Applications

Sulfasalazine has been studied for its potential anti-cancer properties . As a derivative, “6-Methyl Sulfasalazine” might also have potential applications in cancer treatment .

Mechanism of Action

Target of Action

6-Methyl Sulfasalazine, also known as Sulfasalazine, is an anti-inflammatory drug that primarily targets inflammatory molecules . It is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine, which carry out the main pharmacological activity .

Mode of Action

It is thought to inhibit various inflammatory molecules . Research has found that Sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathways .

Biochemical Pathways

Sulfasalazine affects several biochemical pathways. It has been found to modify metabolic pathways, particularly tryptophan degradation (i.e., the kynurenine pathway, serotonin pathway) and nucleic acid metabolism .

Pharmacokinetics

Sulfasalazine is rapidly eliminated from plasma with a half-life of 8 minutes. The volume of distribution of Sulfasalazine is 0.21/kg, and total clearance is 18ml/min x kg . After oral administration, Sulfasalazine is present in plasma mainly during the first 4 hours . The bioavailability of Sulfasalazine is 9% and is independent of the dose .

Result of Action

The molecular and cellular effects of Sulfasalazine’s action are primarily anti-inflammatory. It helps reduce pain and swelling and lowers inflammation in the body . It limits the damage that rheumatoid arthritis causes to joints, helping to prevent disease progression .

Action Environment

The action of Sulfasalazine can be influenced by various environmental factors. For instance, the presence of intestinal bacteria is crucial for the metabolism of Sulfasalazine into its active metabolites . Additionally, the drug’s efficacy can be affected by the patient’s diet and hydration status, as these can influence drug absorption and elimination .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-hydroxy-5-[[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S/c1-12-3-2-4-18(20-12)23-29(27,28)15-8-5-13(6-9-15)21-22-14-7-10-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUXQAITXDAJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858090 | |

| Record name | (3E)-3-(2-{4-[(6-Methylpyridin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid | |

CAS RN |

42753-55-9 | |

| Record name | (3E)-3-(2-{4-[(6-Methylpyridin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

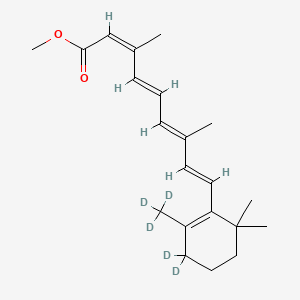

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid](/img/structure/B589730.png)

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B589733.png)

![7-Methoxyimidazo[1,2-a]pyridine](/img/structure/B589736.png)

![5-Oxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1,3(7)-dien-11-one](/img/structure/B589740.png)

![N-[(1E)-Prop-2-en-1-ylidene]benzamide](/img/structure/B589741.png)